

Pomalidomide-15N,13C5: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Pomalidomide-15N,13C5

Cat. No.: B15136340

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This technical guide provides an in-depth overview of **Pomalidomide-15N,13C5**, an isotopically labeled form of the potent immunomodulatory and antineoplastic agent, Pomalidomide. Designed for researchers, scientists, and drug development professionals, this document details the compound's chemical properties, mechanism of action, and relevant experimental protocols.

Core Compound Data

Pomalidomide-15N,13C5 is a stable isotope-labeled version of Pomalidomide, which is invaluable for a range of research applications, including pharmacokinetic and metabolic studies. The incorporation of heavy isotopes allows for precise quantification and differentiation from the unlabeled endogenous compound.

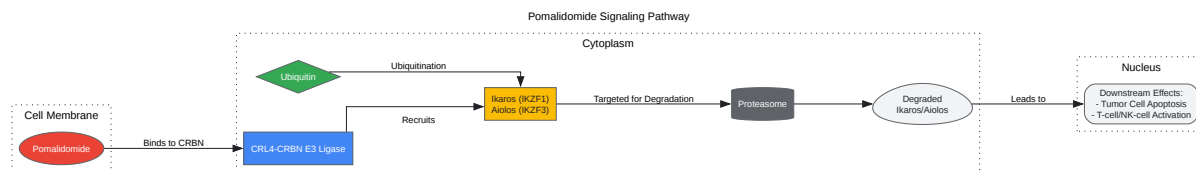
Property	Value	Citation
Compound Name	Pomalidomide-15N,13C5	
Unlabeled CAS Number	19171-19-8	[1][2]
Molecular Formula	C ₈ ¹³ C ₅ H ₁₁ N ₂ ¹⁵ NO ₄	
Molecular Weight	279.25 g/mol	
Appearance	Powder	[2]
Synonyms	CC-4047-15N,13C5	[3]

Note: The CAS number provided is for the unlabeled Pomalidomide, as is common practice for many isotopically labeled compounds. The molecular weight has been calculated based on the molecular formula of Pomalidomide ($C_{13}H_{11}N_3O_4$) with the substitution of five Carbon-12 atoms with Carbon-13 and one Nitrogen-14 atom with Nitrogen-15.

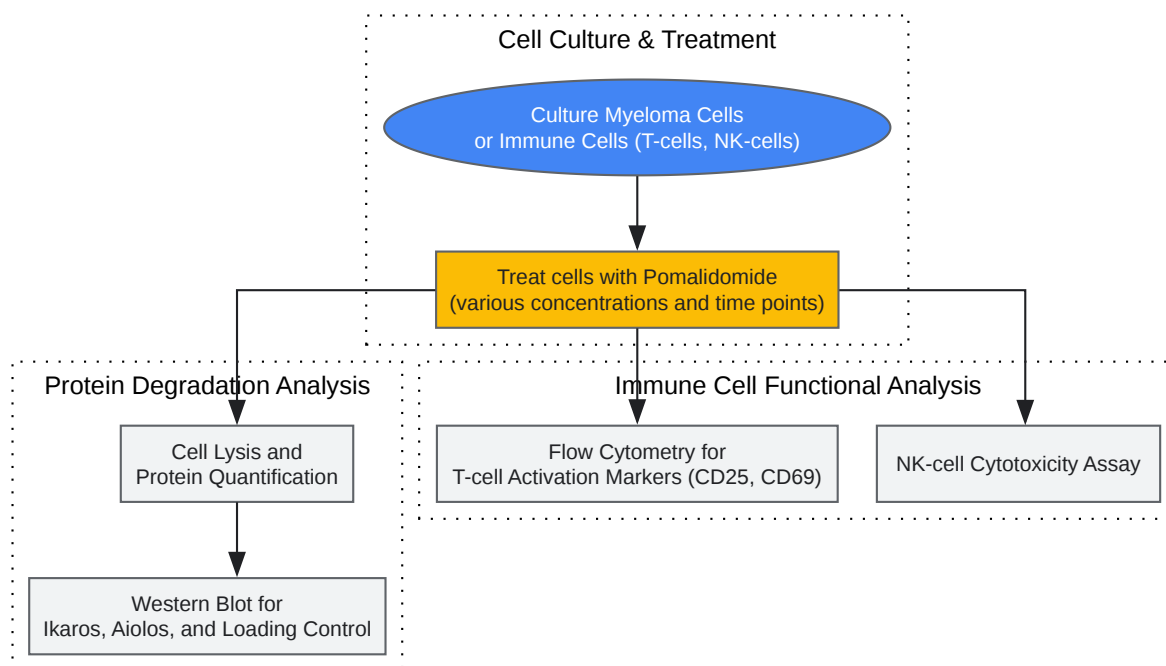
Mechanism of Action: E3 Ligase Modulation

Pomalidomide exerts its therapeutic effects through a novel mechanism of action, functioning as a "molecular glue" to modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.^[3] By binding to CRBN, Pomalidomide induces a conformational change that expands the substrate specificity of the complex. This leads to the recruitment of neo-substrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are not typically targeted by this E3 ligase.^{[4][5]}

Once recruited, Ikaros and Aiolos are polyubiquitinated, marking them for degradation by the proteasome.^{[4][6]} The degradation of these key transcription factors has a dual effect: direct cytotoxicity in malignant cells and broad immunomodulatory effects. In multiple myeloma cells, the loss of Ikaros and Aiolos leads to cell cycle arrest and apoptosis.^[5] In the wider immune system, the degradation of these factors in T-cells and Natural Killer (NK) cells leads to their activation and enhanced anti-tumor immunity.^[7]



Workflow for Pomalidomide Functional Assays

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